3-[(4-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
Overview
Description
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenoxy group, a methoxy group, and a morpholinylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide typically involves multiple steps. One common approach is to start with 3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde as a key intermediate. This intermediate can be synthesized through the reaction of 4-bromophenol with 4-methoxybenzyl chloride under basic conditions .
The next step involves the formation of the benzamide core. This can be achieved by reacting the intermediate with 3-(4-morpholinylmethyl)phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-[(4-bromophenoxy)methyl]-4-formyl-N-[3-(4-morpholinylmethyl)phenyl]benzamide, while substitution of the bromine atom can produce various substituted derivatives .
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy and morpholinylmethyl groups may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde: Shares the bromophenoxy and methoxy groups but lacks the morpholinylmethyl and benzamide functionalities.
4-[(4-Bromophenoxy)methyl]-3-methoxybenzaldehyde: Similar structure but with different substitution patterns on the benzene ring.
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide: A closely related compound with slight variations in the substituents.
Uniqueness
The uniqueness of 3-[(4-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4/c1-31-25-10-5-20(16-21(25)18-33-24-8-6-22(27)7-9-24)26(30)28-23-4-2-3-19(15-23)17-29-11-13-32-14-12-29/h2-10,15-16H,11-14,17-18H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVJYUEPNYVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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